5-Hydrazinyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Hydrazinyl-2-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both hydrazinyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
It is noted as a derivative of polycyclic heteroaromatic compounds
Mode of Action
It is known to be a useful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel , which plays a crucial role in pain sensation.
Biochemical Pathways
Given its role as a TRPA1 modulator , it may influence the pathways associated with pain perception and inflammation
Result of Action
Given its role as a TRPA1 modulator , it may have potential effects on pain perception and inflammation at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
2-Chloro-5-(trifluoromethyl)pyridine+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydrazinyl-2-(trifluoromethyl)pyridine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Drug Development: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Pesticides: Utilized in the development of agrochemicals due to its bioactive properties.
Materials Science: Used in the synthesis of novel materials with specific properties .
Comparison with Similar Compounds
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridinol
- 5-(Trifluoromethyl)-2-pyridylhydrazine
Comparison:
- Unique Properties: The combination of hydrazinyl and trifluoromethyl groups in 5-Hydrazinyl-2-(trifluoromethyl)pyridine provides unique reactivity and bioactivity compared to its analogs.
- Reactivity: The presence of the trifluoromethyl group increases the compound’s stability and resistance to metabolic degradation, making it more suitable for pharmaceutical applications.
- Applications: While similar compounds may share some applications, this compound’s specific structure allows for unique interactions in both chemical and biological systems .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035173-53-5 | |
Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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